molecular formula C8H7F3S B12863630 2-Methyl-5-(trifluoromethyl)benzenethiol CAS No. 1429056-31-4

2-Methyl-5-(trifluoromethyl)benzenethiol

Cat. No.: B12863630
CAS No.: 1429056-31-4
M. Wt: 192.20 g/mol
InChI Key: WTOMSKLVOCBZBF-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzenethiol is an organic compound with the molecular formula C8H7F3S It is a derivative of benzenethiol, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)benzenethiol can be achieved through several methodsFor instance, starting with 2-methylbenzenethiol, the trifluoromethyl group can be introduced using a reagent like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)benzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-5-(trifluoromethyl)benzenethiol exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its potential as a drug candidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(trifluoromethyl)benzenethiol is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .

Properties

CAS No.

1429056-31-4

Molecular Formula

C8H7F3S

Molecular Weight

192.20 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)benzenethiol

InChI

InChI=1S/C8H7F3S/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4,12H,1H3

InChI Key

WTOMSKLVOCBZBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)S

Origin of Product

United States

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